molecular formula C22H22N6O4S B2715517 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1020502-41-3

2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2715517
CAS No.: 1020502-41-3
M. Wt: 466.52
InChI Key: SQRPGANUTGZSCP-UHFFFAOYSA-N
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Description

2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that features multiple functional groups, including an amino group, a methylthio group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

  • Formation of the 1,2,4-oxadiazole ring through cyclization of appropriate precursors.
  • Introduction of the pyrazole ring via condensation reactions.
  • Functionalization of the pyrazole ring with amino and methylthio groups.
  • Coupling of the pyrazole derivative with 3,5-dimethoxyphenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This could include the use of continuous flow reactors, catalytic processes, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

  • Binding to enzymes or receptors, thereby modulating their activity.
  • Interacting with DNA or RNA, affecting gene expression.
  • Disrupting cellular membranes or other structures.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-amino-3-(methylsulfanyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide can be compared with other pyrazole derivatives, oxadiazole derivatives, and compounds with similar functional groups.

Uniqueness

This compound’s uniqueness lies in its combination of functional groups and the potential for diverse chemical reactivity and biological activity. Its specific structure may confer unique properties that are not observed in other similar compounds.

Properties

IUPAC Name

2-[5-amino-3-methylsulfanyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4S/c1-30-15-9-14(10-16(11-15)31-2)24-17(29)12-28-19(23)18(22(26-28)33-3)21-25-20(27-32-21)13-7-5-4-6-8-13/h4-11H,12,23H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRPGANUTGZSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=CC=C4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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